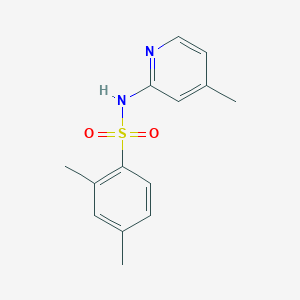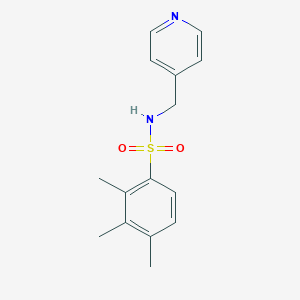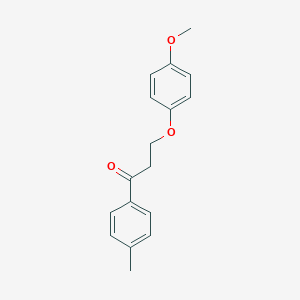
3-(4-Methoxyphenoxy)-1-(4-methylphenyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenoxy)-1-(4-methylphenyl)-1-propanone, also known as PMK, is a chemical compound that is commonly used in scientific research. It is a key intermediate in the synthesis of various pharmaceuticals and organic compounds.
Wirkmechanismus
3-(4-Methoxyphenoxy)-1-(4-methylphenyl)-1-propanone acts as a precursor to various organic compounds and pharmaceuticals. It is not known to have any direct biological activity or mechanism of action.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects on humans or animals. It is a chemical compound that is used solely for scientific research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Methoxyphenoxy)-1-(4-methylphenyl)-1-propanone is an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its advantages include its high yield and purity, as well as its low cost. However, its limitations include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are several future directions for research on 3-(4-Methoxyphenoxy)-1-(4-methylphenyl)-1-propanone. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the synthesis of new organic compounds and pharmaceuticals using this compound as a key intermediate. Additionally, research could focus on the potential toxic effects of this compound and ways to mitigate these effects.
Conclusion:
In conclusion, this compound is a key intermediate in the synthesis of various organic compounds and pharmaceuticals. It is widely used in scientific research and has several advantages and limitations for lab experiments. While it does not have any known biochemical or physiological effects, there are several future directions for research on this compound.
Synthesemethoden
3-(4-Methoxyphenoxy)-1-(4-methylphenyl)-1-propanone can be synthesized using several methods, including the Wacker oxidation method, the Birch reduction method, and the Pd/C-catalyzed method. The Wacker oxidation method involves the oxidation of safrole using palladium and copper salts in the presence of oxygen. The Birch reduction method involves the reduction of benzene using lithium and ammonia in the presence of ethanol. The Pd/C-catalyzed method involves the hydrogenation of benzaldehyde using palladium on carbon as a catalyst.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenoxy)-1-(4-methylphenyl)-1-propanone is widely used in scientific research as a key intermediate in the synthesis of various organic compounds and pharmaceuticals. It is used in the synthesis of drugs such as ephedrine, pseudoephedrine, and methamphetamine. It is also used in the synthesis of pesticides, fragrances, and other organic compounds.
Eigenschaften
Molekularformel |
C17H18O3 |
|---|---|
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
3-(4-methoxyphenoxy)-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O3/c1-13-3-5-14(6-4-13)17(18)11-12-20-16-9-7-15(19-2)8-10-16/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
BVRJGPMLLIFVPN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CCOC2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)CCOC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


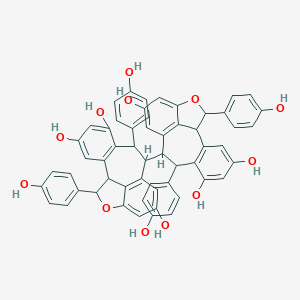
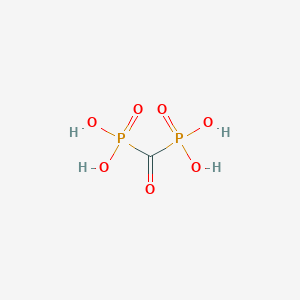
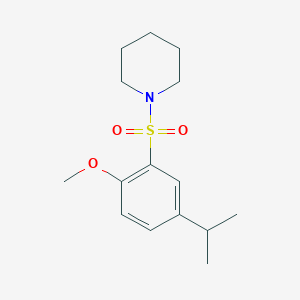
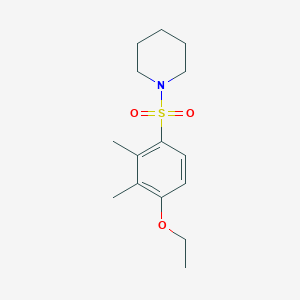
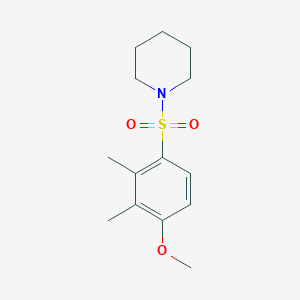

![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)
![1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B230925.png)
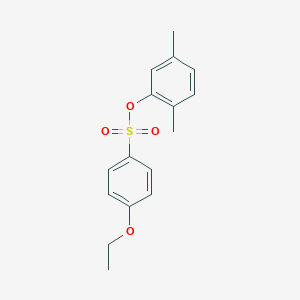
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)
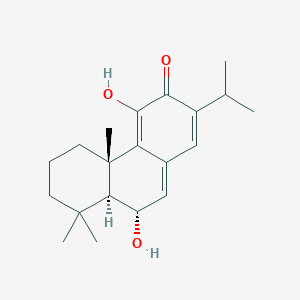
![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)
